({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine
CAS No.: 1394682-47-3
Cat. No.: VC2882680
Molecular Formula: C8H15N3OS
Molecular Weight: 201.29 g/mol
* For research use only. Not for human or veterinary use.
![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine - 1394682-47-3](/images/structure/VC2882680.png)
Specification
CAS No. | 1394682-47-3 |
---|---|
Molecular Formula | C8H15N3OS |
Molecular Weight | 201.29 g/mol |
IUPAC Name | 1-[3-(1-ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine |
Standard InChI | InChI=1S/C8H15N3OS/c1-4-13-6(2)8-10-7(5-9-3)12-11-8/h6,9H,4-5H2,1-3H3 |
Standard InChI Key | XLVPQUNEQKOZJQ-UHFFFAOYSA-N |
SMILES | CCSC(C)C1=NOC(=N1)CNC |
Canonical SMILES | CCSC(C)C1=NOC(=N1)CNC |
Introduction
Fundamental Characteristics
Chemical Identity and Structure
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine, also known by its IUPAC name {3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}-N-methylmethanamine, is a synthetic heterocyclic compound. Its core structure consists of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms in positions 1, 2, and 4. This oxadiazole scaffold is decorated with an ethylsulfanyl ethyl group at position 3 and a methylaminomethyl group at position 5 .
The compound is registered with CAS number 1394682-47-3 and has a molecular weight of 201.29 g/mol. Its molecular formula is C₈H₁₅N₃OS, indicating the presence of 8 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine
Structural Analysis and Chemical Reactivity
Structural Features
The compound incorporates several important functional groups that contribute to its chemical behavior:
-
The 1,2,4-oxadiazole ring: A five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom, creating a unique electronic distribution.
-
The ethylsulfanyl group: A sulfur-containing moiety that contributes to the compound's lipophilicity and potential for hydrogen bonding.
-
The methylamine group: A basic nitrogen-containing functional group that can participate in hydrogen bonding and acid-base interactions.
The presence of both polar and non-polar groups in the molecule suggests amphiphilic properties, potentially enabling interactions with various biological targets and enhancing solubility in different media.
Comparison with Related 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold is a versatile structural motif found in numerous compounds with diverse biological activities. Other 1,2,4-oxadiazole derivatives exhibit significant pharmaceutical potential, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . For example, some 3,5-disubstituted 1,2,4-oxadiazoles have shown promise as enzyme inhibitors, particularly against hexokinase transaminase (HKT) from Aedes aegypti mosquitoes .
Table 2: Structural Comparison with Related 1,2,4-Oxadiazole Compounds
Compound | Core Structure | Substituents | Reported Activity |
---|---|---|---|
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine | 1,2,4-Oxadiazole | 3-[1-(Ethylsulfanyl)ethyl], 5-(methylaminomethyl) | Not specifically reported |
2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | 1,2,4-Oxadiazole | 3-Methyl, 5-(ethylamine) | Not specifically reported |
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine | 1,2,4-Oxadiazole | 3-Methyl, 5-(ethanamine) | Not specifically reported |
Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates | 1,2,4-Oxadiazole | 3-Aryl, 5-(propanoate) | HKT inhibitory activity |
Analytical Methods and Characterization
Spectroscopic Identification
The compound ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy would provide valuable information about the structural features of the compound.
-
Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for the functional groups present in the molecule, such as C=N stretching (oxadiazole ring), C-S stretching (ethylsulfanyl group), and N-H stretching (amine group).
-
Mass Spectrometry: This technique would confirm the molecular weight of 201.29 g/mol and provide fragmentation patterns characteristic of the compound's structure.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for analyzing the purity and identity of ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine. The compound's liquid state at room temperature makes it amenable to both these analytical methods.
Current Research Status and Future Directions
Research Gaps
Despite the potential applications of ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine, several research gaps remain:
-
Limited published studies on this specific compound's biological activities and mechanisms of action.
-
Incomplete understanding of structure-activity relationships, particularly regarding the influence of the ethylsulfanyl group on biological properties.
-
Lack of detailed pharmacokinetic and toxicological data, which are essential for drug development.
Future Research Directions
Future research on ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine could focus on:
-
Comprehensive evaluation of antimicrobial activities against a wide range of pathogens, including drug-resistant strains.
-
Investigation of enzyme inhibitory properties, particularly against enzymes where other 1,2,4-oxadiazole derivatives have shown promise.
-
Development of structural analogs with modified substituents to optimize biological activities and pharmacokinetic properties.
-
Molecular docking studies to predict potential binding interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume